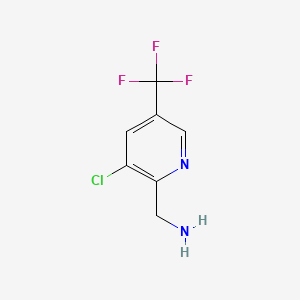
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a methanamine group attached to a pyridine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions:
Reaction with Methanamine: The compound can be synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with methanamine.
Industrial Production Methods: Industrial production often involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine hydrochloride, followed by crystallization and purification to obtain the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanamine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products include derivatives where the chloro group is replaced by other nucleophiles.
Oxidation: Products include oxidized forms of the methanamine group.
Reduction: Reduced forms of the compound with altered nitrogen oxidation states.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Participates in the development of new synthetic methodologies .
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Acts as an intermediate in the synthesis of various industrial chemicals .
作用機序
The mechanism of action of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
Uniqueness:
生物活性
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, also known as 3-chloro-5-(trifluoromethyl)-2-pyridyl methylamine hydrochloride, is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₆ClF₃N₂
- Molecular Weight : 210.58 g/mol
- CAS Number : 326476-49-7
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine
- PubChem CID : 11499744
The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are significant for its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and can influence the compound's binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various pathogens, including bacteria and fungi.
- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity, suggesting that this substituent is critical for enhancing the biological activity of related compounds .
- Antibacterial Effects : Research has highlighted the compound's potential against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its relevance in treating resistant bacterial infections .
The specific biological activity of this compound is likely due to its ability to interact with various biological targets, including enzymes and receptors. The amine group can participate in nucleophilic substitution reactions, while the trifluoromethyl group may enhance the compound's reactivity towards electrophiles.
Structure–Activity Relationship (SAR)
The presence of electron-withdrawing groups such as the trifluoromethyl moiety is crucial in enhancing the potency of similar compounds. For example, SAR studies have shown that introducing a trifluoromethyl group can significantly increase the inhibitory effects on serotonin uptake compared to non-fluorinated analogs .
Case Studies
- In Vivo Studies : In vivo assessments of related compounds have indicated that the incorporation of a trifluoromethyl group leads to improved pharmacokinetic profiles and bioavailability, making them suitable candidates for drug development .
- Chemical Genetic Studies : These studies have implicated efflux mechanisms in the observed antibacterial activity against resistant strains, providing insights into how modifications to the chemical structure can influence therapeutic efficacy .
Potential Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : Its structural features suggest it could be developed into new antimicrobial agents.
- Therapeutic Research : Further pharmacological studies could explore its efficacy in treating various infectious diseases.
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYWHGODHSTAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














